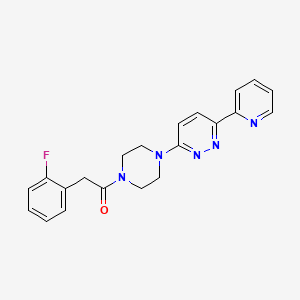

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O/c22-17-6-2-1-5-16(17)15-21(28)27-13-11-26(12-14-27)20-9-8-19(24-25-20)18-7-3-4-10-23-18/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMHMFZSZJQYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzaldehyde, pyridazine derivatives, and piperazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets:

- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties. Studies indicate that compounds with similar structures may modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines. The pyridazine and piperazine components may contribute to this activity by interfering with DNA synthesis or cell cycle progression.

Neuropharmacology

Research has indicated that compounds with similar pharmacophores can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The potential neuropharmacological applications include:

- Anxiolytic Effects : Compounds that target serotonin receptors may help reduce anxiety levels.

- Cognitive Enhancements : Some studies suggest that modulation of neurotransmitter systems can enhance cognitive functions, making this compound a candidate for further exploration in cognitive disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective drugs. SAR studies on similar compounds have identified key functional groups that enhance potency and selectivity towards specific targets.

Case Study 1: Antidepressant Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant-like effects in animal models. The results indicated that modifications to the piperazine ring significantly influenced efficacy, suggesting that 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone could be a promising candidate for further development .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of the compound exhibited significant cytotoxic effects against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridazinone Cores

6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone

- Structure: Retains the 2-fluorophenyl-piperazine motif but replaces the ethanone-linked pyridazine with a pyridazinone ring.

- Lacks the pyridin-2-yl substituent on pyridazine, reducing π-stacking interactions .

6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3(2H)-pyridazinone

- Structure: Features dual fluorophenyl groups (2-fluoro on piperazine, 4-fluoro on pyridazinone).

- Key Differences: The 4-fluorophenyl on pyridazinone may alter steric and electronic properties compared to the pyridin-2-yl group in the target compound. Ethyl linker between piperazine and pyridazinone introduces conformational flexibility .

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

- Structure : Substitutes pyridin-2-yl with morpholinyl and uses 4-fluorophenyl on piperazine.

- 4-Fluorophenyl vs. 2-fluorophenyl may affect receptor binding selectivity .

Analogues with Heterocyclic Variations

2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone

- Structure : Replaces pyridazine with a triazolopyrimidine ring.

- Key Differences: Triazolopyrimidine introduces additional nitrogen atoms, altering electronic properties and binding kinetics. Phenoxy linker instead of ethanone may reduce metabolic stability .

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

- Structure : Substitutes fluorophenyl with trifluoromethylphenyl and pyridazine with thiophene.

- Thiophene’s smaller size may reduce steric hindrance in receptor pockets .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current knowledge regarding its biological activity, including data tables, research findings, and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H17FN8

- Molecular Weight : 364.38 g/mol

- CAS Number : 1702271-98-4

- SMILES Notation : CNc1c(N)nc(nc1N)c2nn(Cc3ccccc3F)c4ncccc24

These properties highlight its complex structure, which is essential for understanding its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM, suggesting potential as anti-tubercular agents .

Cytotoxicity and Anti-Proliferative Effects

Research has demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, studies on pyridazinone derivatives indicated that they could induce oxidative stress in gastric adenocarcinoma cells (AGS), leading to cell death . The cytotoxicity was evaluated using MTT assays, revealing that some compounds exhibited low toxicity to normal human cells while maintaining anti-cancer efficacy.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and oxidative stress. For example, studies have shown that certain derivatives can lead to morphological changes in cells indicative of apoptosis . The interaction with specific biological targets, such as protein kinases involved in cell signaling pathways, is also a focus of ongoing research.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50/IC90) | Reference |

|---|---|---|

| Anti-tubercular | IC90: 3.73 - 40.32 μM | |

| Cytotoxicity (AGS) | IC50: Varies (e.g., T3: 27.05 μM) | |

| Apoptosis Induction | Observed morphological changes |

Case Study 1: Anti-Tubercular Activity

In a study aimed at discovering new anti-tubercular agents, a series of pyridazinone derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, several compounds exhibited promising activity with IC90 values indicating their potential for further development as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxic effects of pyridazinone derivatives was conducted using various cancer cell lines. The results suggested that while some compounds were highly effective against cancer cells, they maintained low toxicity levels towards normal cells, highlighting their therapeutic potential .

Q & A

Basic: What crystallographic methods are recommended for determining the structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically employs a STOE IPDS 2 diffractometer with a sealed X-ray tube (λ = 0.71073 Å) and graphite monochromator. Structure solution and refinement use the SHELX suite (e.g., SHELXD for phasing and SHELXL for refinement). Critical parameters include:

| Parameter | Value (Example from ) |

|---|---|

| Space group | Triclinic, |

| Unit cell (Å) | , , |

| Angles (°) | , , |

| -factor | |

| Refinement | Full-matrix least-squares on |

Absorption correction via integration (e.g., X-RED32) ensures data accuracy. Validate using residual electron density maps .

Basic: How is this compound synthesized, and what reaction conditions are critical?

Answer:

A multi-step synthesis is common. For example (based on ):

Coupling Reactions: Piperazine derivatives are functionalized via nucleophilic substitution (e.g., using 6-(pyridin-2-yl)pyridazine-3-amine).

Ketone Formation: Acylation with 2-(2-fluorophenyl)acetyl chloride under anhydrous conditions (e.g., DCM, triethylamine).

Purification: Column chromatography (silica gel, EtOAc/hexane) followed by recrystallization (ethanol/water).

Key Conditions:

- Temperature: 0–25°C for acylation to prevent side reactions.

- Catalysts: Palladium on carbon (10% w/w) for hydrogenation steps.

- Yield Optimization: Monitor via HPLC; typical yields range from 40–65% .

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Answer:

Cross-Validation: Compare SC-XRD data with NMR (e.g., , ) and FT-IR. For example, confirm carbonyl (C=O) stretches at ~1680 cm.

DFT Calculations: Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data.

Dynamic Effects: Analyze thermal ellipsoids in X-ray data to identify disorder or flexibility in the piperazine ring .

Advanced: How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?

Answer:

Fragment-Based Design: Screen fragments (e.g., pyridazine, fluorophenyl) using surface plasmon resonance (SPR) or thermal shift assays.

Computational Docking: Use AutoDock Vina or Schrödinger to predict binding to targets like IAP proteins (e.g., XIAP BIR3 domain).

Biological Assays: Test analogs in apoptosis assays (e.g., caspase-3 activation) and measure IC values. Example: Replace the fluorophenyl group with chlorophenyl to assess halogen effects .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Answer:

- HPLC: Purity >98% confirmed via C18 column (ACN/water gradient, UV detection at 254 nm).

- Elemental Analysis: Match calculated vs. observed %C, %H, %N (deviation <0.4%).

- Mass Spectrometry: ESI-MS in positive mode; expected [M+H] for CHFNO: 396.16 .

Advanced: How is metabolic stability optimized during preclinical development?

Answer:

In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation.

Prodrug Strategies: Mask the ketone as a ketal to enhance oral bioavailability .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with inert absorbent (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines).

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How are pharmacokinetic properties (e.g., half-life) evaluated?

Answer:

In Vivo Studies: Administer IV/PO in rodent models; collect plasma at 0, 1, 2, 4, 8, 24 h.

LC-MS/MS Quantification: Use deuterated internal standards for accuracy.

Compartmental Modeling: Fit data to a two-compartment model using WinNonlin. Typical : 3–6 h .

Basic: How is the compound’s solubility assessed for in vitro assays?

Answer:

Shake-Flask Method: Dissolve in DMSO (stock: 10 mM), dilute in PBS (pH 7.4), and vortex for 24 h.

Centrifugation: 15,000 × g for 10 min to remove precipitates.

UV/Vis Quantification: Measure absorbance at λ (e.g., 270 nm) against a standard curve .

Advanced: What computational strategies predict target interactions?

Answer:

Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability.

Free Energy Perturbation (FEP): Calculate ΔΔG for substituent changes (e.g., pyridazine to pyrimidine).

Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.